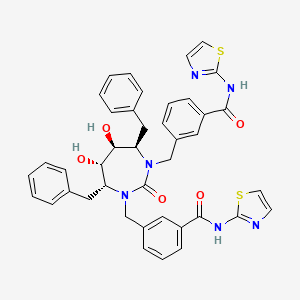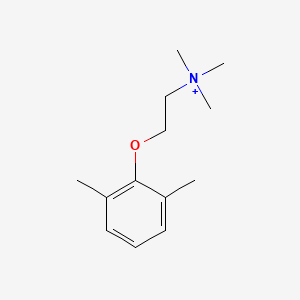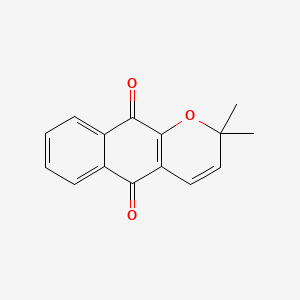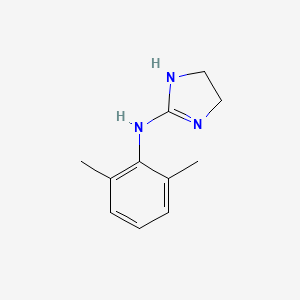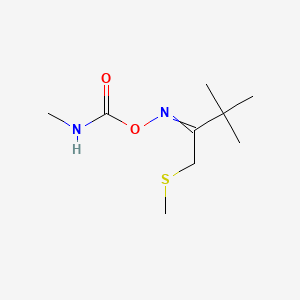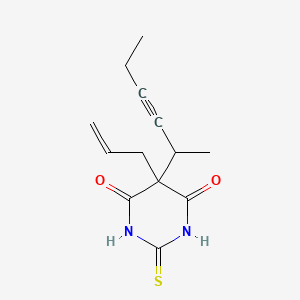
ザルトプロフェン
概要
説明
ザルトプロフェンは、主に鎮痛薬、解熱薬、消炎剤として使用される非ステロイド性抗炎症薬(NSAID)です。シクロオキシゲナーゼ-2(COX-2)酵素の選択的阻害と、ブラジキニン受容体をブロックすることなくブラジキニン誘発性の疼痛反応を阻害する能力で知られています 。ザルトプロフェンは、1993年に日本で使用が承認されました .
2. 製法
合成ルートと反応条件: ザルトプロフェンの合成には、いくつかの重要なステップが含まれます。1つの方法は、5-(1-プロピロイル)2-チオフェニルトルイリル酸を硫酸とリン酸と反応させることを含みます。反応混合物をその後、室温で酢酸エチル、氷、水で処理します。酢酸エチル層を回収し、飽和炭酸水素ナトリウム溶液と塩化ナトリウム溶液で洗浄し、乾燥させ、蒸留と濃縮を行います。生成物を酢酸エチルから結晶化させ、乾燥させてザルトプロフェンを得ます .
工業的生産方法: ザルトプロフェンの工業的生産は、同様の合成ルートに従いますが、大規模生産に最適化されています。このプロセスは、シンプルで環境に優しく、大量生産に適するように設計されています .
科学的研究の応用
Zaltoprofen has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactions of NSAIDs.
Biology: Investigated for its effects on inflammatory pathways and pain responses.
Medicine: Used in clinical studies for pain management and inflammation control.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
作用機序
ザルトプロフェンは、炎症や痛みを仲介するプロスタグランジンの合成に関与するシクロオキシゲナーゼ-2(COX-2)酵素を選択的に阻害することにより効果を発揮します。さらに、ザルトプロフェンは、ブラジキニン受容体をブロックすることなく、ブラジキニン誘発性の疼痛反応を阻害します。このデュアルメカニズムにより、痛みと炎症を軽減する効果があります .
類似化合物:
- フルルビプロフェン
- イブプロフェン
- ケトプロフェン
- ジクロフェナク
比較: ザルトプロフェンは、COX-2の選択的阻害と、ブラジキニン受容体に影響を与えることなくブラジキニン誘発性の疼痛反応を阻害する能力により、NSAIDの中でもユニークです。この選択的な作用により、非選択的なNSAIDに一般的に見られる胃腸系の副作用のリスクが軽減されます .
Safety and Hazards
将来の方向性
In the future, in vitro testing of zaltoprofen substrates for several transporters and further analysis of pharmacokinetic correlations according to genetic polymorphisms will be required . The pharmacokinetics of Zaltoprofen could significantly differ as the creatinine clearance and albumin levels change within the normal range .
生化学分析
Biochemical Properties
Zaltoprofen plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain . Additionally, Zaltoprofen interacts with bradykinin receptors, specifically the B2-type bradykinin receptor, to inhibit pain responses . These interactions are crucial for its anti-inflammatory and analgesic effects.
Cellular Effects
Zaltoprofen exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the growth of extraskeletal chondrosarcoma cells by inducing the expression of peroxisome proliferator-activated receptor gamma (PPARγ), p21, p27, and p53 . This leads to the inhibition of cell proliferation and induction of tumor necrosis. Zaltoprofen also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COX-2 and bradykinin receptors .
Molecular Mechanism
The molecular mechanism of Zaltoprofen involves its selective inhibition of the COX-2 enzyme, which reduces the synthesis of prostaglandins responsible for inflammation and pain . Additionally, Zaltoprofen blocks the B2-type bradykinin receptor in nerve endings, providing potent analgesic effects . These interactions at the molecular level contribute to its overall therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Zaltoprofen have been observed to change over time. Studies have shown that Zaltoprofen is stable and maintains its efficacy over extended periods In vitro and in vivo studies have demonstrated its sustained anti-inflammatory and analgesic effects over time .
Dosage Effects in Animal Models
The effects of Zaltoprofen vary with different dosages in animal models. Studies have shown that higher doses of Zaltoprofen result in more pronounced analgesic and anti-inflammatory effects . At high doses, Zaltoprofen may also exhibit toxic or adverse effects, such as gastrointestinal bleeding and ulceration . It is important to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
Zaltoprofen is metabolized in the liver through various pathways, including glucuronidation and oxidation . The primary metabolites of Zaltoprofen include Zaltoprofen acyl glucuronide, 10-Hydroxyzaltoprofen, and Zaltoprofen S-oxide . These metabolic pathways involve enzymes such as CYP2C9 and UGT2B7, which play a crucial role in the drug’s metabolism . The effects of Zaltoprofen on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics.
Transport and Distribution
Zaltoprofen is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed throughout the body . The drug’s distribution is influenced by transporters and binding proteins, which affect its localization and accumulation in specific tissues . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic effects.
Subcellular Localization
The subcellular localization of Zaltoprofen is primarily within the cytoplasm, where it interacts with COX-2 and bradykinin receptors . The drug’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct Zaltoprofen to specific organelles, enhancing its therapeutic efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zaltoprofen involves several key steps. One method includes the reaction of 5-(1-propyloic) 2-thiophenyl toluylic acid with vitriol oil and phosphoric acid. The reaction mixture is then treated with ethyl acetate, ice, and water at room temperature. The ethyl acetate layer is collected, washed with saturated sodium bicarbonate and sodium chloride solutions, dried, and subjected to distillation and concentration. The product is crystallized from ethyl acetate and dried to obtain Zaltoprofen .
Industrial Production Methods: The industrial production of Zaltoprofen follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, environmentally friendly, and suitable for mass production .
化学反応の分析
反応の種類: ザルトプロフェンは、次のようなさまざまな化学反応を起こします。
酸化: ザルトプロフェンは酸化されてザルトプロフェンS-オキシドを形成することができます。
還元: 還元反応により、ザルトプロフェンは還元型に変換することができます。
置換: 置換反応は、芳香環またはカルボン酸基で起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: 臭素や塩素のようなハロゲン化剤は、置換反応に使用することができます。
主な生成物:
酸化: this compoundS-オキシド。
還元: ザルトプロフェンの還元型。
置換: ザルトプロフェンのハロゲン化誘導体。
4. 科学研究への応用
ザルトプロフェンは、幅広い科学研究への応用があります。
化学: NSAIDの合成と反応を研究するためのモデル化合物として使用されます。
生物学: 炎症性経路と疼痛反応に対する影響について調査されています。
医学: 疼痛管理と炎症制御のための臨床研究で使用されています。
特性
IUPAC Name |
2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFZBHBYYYLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049076 | |
| Record name | Zaltoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74711-43-6 | |
| Record name | Zaltoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74711-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zaltoprofen [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074711436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zaltoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zaltoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZALTOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B1682291.png)

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1682294.png)
